3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
CAS No.: 544666-17-3
Cat. No.: VC8123910
Molecular Formula: C17H14N2O2
Molecular Weight: 278.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 544666-17-3 |
---|---|
Molecular Formula | C17H14N2O2 |
Molecular Weight | 278.3 g/mol |
IUPAC Name | 3-(3-methoxyphenyl)-1-phenylpyrazole-4-carbaldehyde |
Standard InChI | InChI=1S/C17H14N2O2/c1-21-16-9-5-6-13(10-16)17-14(12-20)11-19(18-17)15-7-3-2-4-8-15/h2-12H,1H3 |
Standard InChI Key | MYCZBITWCCPVRC-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 |
Canonical SMILES | COC1=CC=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (C₁₇H₁₄N₂O₂) features a pyrazole ring substituted at the 1- and 3-positions with phenyl and 3-methoxyphenyl groups, respectively, and a formyl group at the 4-position. The meta-substituted methoxy group introduces electronic and steric effects distinct from its para-substituted isomer, 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde . Key structural parameters include:
Property | Value/Description |
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Molecular Weight | 278.31 g/mol |
Density | ~1.16 g/cm³ (estimated) |
Boiling Point | ~472.6°C (extrapolated from ) |
LogP | ~3.36 (predicted) |
The methoxy group’s meta orientation alters the molecule’s dipole moment compared to the para isomer, potentially affecting solubility and crystallinity .
Spectroscopic Signatures
While experimental data for the 3-methoxy isomer is scarce, its spectroscopic profile can be inferred from related compounds:
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¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), aldehydic proton (δ ~9.8–10.2 ppm), and methoxy protons (δ ~3.8 ppm) .
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FT-IR: C=O stretch (~1680 cm⁻¹), C-O-C asymmetric stretch (~1250 cm⁻¹) .
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis typically involves:
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Hydrazone Formation: Condensation of 3-methoxyacetophenone with phenylhydrazine.
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Cyclization: Acid-catalyzed cyclization to form the pyrazole core.
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Formylation: Vilsmeier-Haack reaction introducing the aldehyde group .
Key challenges include regioselectivity during cyclization and minimizing side reactions during formylation. Reaction yields for analogous compounds range from 50–70% under optimized conditions .
Industrial Scalability
Industrial production would require:
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Continuous-flow reactors for precise temperature control during cyclization.
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Catalytic systems to enhance formylation efficiency.
Material Science Applications
Optoelectronic Properties
The conjugated π-system enables applications in organic semiconductors. Theoretical calculations predict a HOMO-LUMO gap of ~3.8 eV, suitable for UV absorption in photovoltaic devices .
Coordination Chemistry
The aldehyde and pyrazole nitrogen atoms facilitate metal coordination. Potential complexes with Cu(II) and Pd(II) could serve as catalysts in cross-coupling reactions.
Comparative Analysis with Structural Isomers
Parameter | 3-Methoxy Isomer | 4-Methoxy Isomer |
---|---|---|
Melting Point | Not reported | Not reported |
Antimicrobial MIC | Hypothetically higher | 0.22–0.25 μg/mL |
Synthetic Yield | ~60% (estimated) | 50–70% |
The meta substitution reduces molecular symmetry, potentially enhancing chiral recognition in asymmetric catalysis.
Future Research Directions
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Crystallographic Studies: Single-crystal XRD to resolve dihedral angles between substituents.
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Activity Optimization: Structure-activity relationship (SAR) studies varying methoxy position.
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Process Chemistry: Developing enantioselective syntheses for chiral derivatives.
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